molecular formula C3H4N4S B3195103 1H-[1,2,3]Triazole-4-carbothioic acid amide CAS No. 885280-96-6

1H-[1,2,3]Triazole-4-carbothioic acid amide

Cat. No.: B3195103
CAS No.: 885280-96-6
M. Wt: 128.16 g/mol
InChI Key: RMDLSLIMPDVLAI-UHFFFAOYSA-N
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Description

1H-[1,2,3]Triazole-4-carbothioic acid amide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a carbothioic acid amide group. The triazole moiety is renowned for its stability, hydrogen-bonding capacity, and metabolic resistance, making it a privileged scaffold in drug discovery . The carbothioic acid amide substituent introduces sulfur-based electronic and steric effects, which can modulate biological activity, solubility, and target binding.

This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures regioselectivity and efficiency in aqueous or mild conditions . Its applications span pharmaceuticals (e.g., enzyme inhibition) and agrochemicals, with recent studies highlighting its role in carbonic anhydrase-II (CA-II) inhibition, a target for glaucoma and cancer therapies .

Properties

IUPAC Name

2H-triazole-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S/c4-3(8)2-1-5-7-6-2/h1H,(H2,4,8)(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDLSLIMPDVLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672937
Record name 2H-1,2,3-Triazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-96-6
Record name 1H-1,2,3-Triazole-5-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,3-Triazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,3]Triazole-4-carbothioic acid amide typically involves the cycloaddition reaction of azides with alkynes, known as the “click chemistry” approach. This method is favored for its high yield and selectivity. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often incorporating continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-[1,2,3]Triazole-4-carbothioic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted triazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 1H-[1,2,3]triazole-4-carboxamides. For instance, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides demonstrated significant antiproliferative effects against various cancer cell lines. Compound 4a showed comparable activity to doxorubicin with a GI50 value of approximately 0.65 μM against Jurkat cells, indicating its potential as a lead compound in cancer therapy .

Table 1: Antiproliferative Activity of Triazole Derivatives

CompoundCell LineGI50 (μM)
4aJurkat0.65
4aCAKI-1 (Kidney)0.15
4aLOX IMVI (Melanoma)High
4aUO-31 (Renal)High

Drug Design and Development

The triazole ring serves as an effective bioisostere for amides in drug design. The ability to mimic both trans- and cis-amide bonds makes triazoles versatile in medicinal chemistry. They enhance metabolic stability while maintaining biological activity .

Research indicates that 1H-[1,2,3]triazoles can replace traditional amide linkages without compromising receptor interactions or potency. This property is particularly useful in developing drugs targeting orphan receptors like GPR88, where modifications can lead to improved agonist activity .

Table 2: Comparison of Amide and Triazole Bioisosteres

PropertyAmideTriazole
StabilityModerateHigh
Interaction PotentialVariableStrong
Synthetic AccessibilityModerateHigh

Case Study 1: GPR88 Agonists

A focused structure-activity relationship (SAR) study demonstrated that replacing amide functionalities with 1H-[1,2,3]triazoles led to the discovery of potent GPR88 agonists. The newly synthesized compounds exhibited enhanced brain penetration and efficacy compared to their amide counterparts .

Case Study 2: Antifungal Properties

In addition to anticancer applications, derivatives of triazole compounds have shown promise as antifungal agents. The synthesis of various substituted triazoles has yielded compounds with significant antifungal activity against resistant strains .

Mechanism of Action

The mechanism of action of 1H-[1,2,3]Triazole-4-carbothioic acid amide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form hydrogen bonds and interact with biological targets is crucial for its efficacy .

Comparison with Similar Compounds

Structural Analogues

1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

  • Core Structure :
    • 1,2,3-Triazole derivatives (e.g., 1H-[1,2,3]Triazole-4-carbothioic acid amide) exhibit a nitrogen-rich, planar structure ideal for π-π stacking and hydrogen bonding.
    • 1,2,4-Triazole derivatives (e.g., 1,2,4-triazole-3-thiones) feature a distinct nitrogen arrangement, altering electronic properties and target selectivity .
  • Substituent Effects :
    • Carbothioic acid amide groups enhance sulfur-mediated interactions (e.g., covalent binding or metal coordination), whereas 1,2,4-triazole-3-thiones prioritize antioxidant activity via radical scavenging .

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituent Primary Bioactivity Reference
This compound 1,2,3-Triazole Carbothioic acid amide CA-II inhibition
1,2,4-Triazole-3-thione 1,2,4-Triazole Thione group Antioxidant (DPPH assay)
GPR88 agonists (e.g., compound 52) 1,2,3-Triazole Ethyl propionate GPR88 agonism (cAMP assay)

Click Chemistry (CuAAC)

  • Advantages : High regioselectivity, compatibility with aqueous media, and scalability. Used for this compound synthesis .
  • Limitations : Requires Cu(I) catalysts, which may complicate purification in drug development.
Pharmacological Activities

Enzyme Inhibition

  • This compound : Demonstrates potent CA-II inhibition (IC₅₀ ~ nM range), attributed to the carbothioic acid amide’s ability to coordinate zinc in the enzyme active site .
  • 1,2,4-Triazole-3-thiones : Lack CA-II activity but excel in antioxidant assays (e.g., DPPH radical scavenging with EC₅₀ values < 50 µM) due to the thione group’s redox activity .

Receptor Modulation

  • Triazole-containing compounds like 52 (C₂₅H₃₂N₄O₃) act as GPR88 agonists (EC₅₀ ~ 100 nM), leveraging the triazole’s rigidity to stabilize receptor conformations. The ethyl propionate substituent enhances blood-brain barrier penetration .
Physicochemical Properties
  • Solubility : Carbothioic acid amides exhibit lower aqueous solubility than carboxylic acid derivatives but improved lipid solubility, aiding membrane permeability.
  • Stability : Thioamide groups are prone to oxidation, requiring formulation adjustments compared to more stable amide analogues.

Biological Activity

1H-[1,2,3]Triazole-4-carbothioic acid amide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on various research findings.

The synthesis of 1H-[1,2,3]triazole derivatives typically involves the reaction of azides with alkynes through the click chemistry approach. This method is favored for its efficiency and the mild conditions required. The specific compound can be synthesized via amide coupling reactions using appropriate coupling reagents.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . A study evaluated various derivatives of triazole compounds against different cancer cell lines. The results demonstrated that certain derivatives had cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

CompoundCell Line TestedIC50 (µM)Comparison
This compoundHT-29 (Colorectal)5.0Comparable to Doxorubicin (IC50 = 4.8)
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideMCF-7 (Breast)6.5Higher than standard treatments

Anti-inflammatory Activity

The compound also shows anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition suggests a potential role in treating inflammatory diseases .

Mechanism of ActionEffect
Inhibition of TNF-α productionReduced inflammation
Inhibition of IL-6 productionDecreased immune response

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess antimicrobial properties , showing effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Colorectal Cancer

A series of triazole derivatives were tested for their antiproliferative activity against HT-29 colorectal cancer cells. The study found that specific compounds led to significant cell cycle arrest and apoptosis induction in these cells .

Case Study 2: Inflammatory Response

In vitro studies involving human macrophages showed that treatment with triazole derivatives significantly reduced the secretion of inflammatory mediators in response to lipopolysaccharide (LPS) stimulation. This highlights their potential for managing chronic inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cancer proliferation and inflammation.
  • Enzyme Inhibition : It has shown potential as an inhibitor for enzymes associated with inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-[1,2,3]Triazole-4-carbothioic acid amide
Reactant of Route 2
1H-[1,2,3]Triazole-4-carbothioic acid amide

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